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An In-Depth Technical Guide to the Physical Properties of trans-4-
Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid (t--AMCA), a saturated cyclic amino acid, serves
as a crucial building block in medicinal chemistry and materials science. Its rigid, well-defined
stereochemistry, conferred by the trans orientation of the amino and carboxylic acid groups on
the cyclohexane ring, makes it an invaluable scaffold for designing conformationally
constrained molecules. Understanding its fundamental physical properties is paramount for its
effective use, from predicting its behavior in physiological environments to designing robust
synthetic routes and stable formulations. This guide provides a comprehensive analysis of the
core physicochemical characteristics of t-AMCA, offering both established data and field-
proven insights into their determination and application.

Molecular Structure and Stereochemistry

The defining feature of trans-4-Aminocyclohexanecarboxylic acid is its cyclohexane
backbone. In its lowest energy chair conformation, the bulky carboxylic acid and amino groups
occupy equatorial positions on opposite sides of the ring (1,4-substitution). This configuration

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b153617?utm_src=pdf-interest
https://www.benchchem.com/product/b153617?utm_src=pdf-body
https://www.benchchem.com/product/b153617?utm_src=pdf-body
https://www.benchchem.com/product/b153617?utm_src=pdf-body
https://www.benchchem.com/product/b153617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

minimizes steric strain and results in a stable, rigid structure that is central to its function as a
molecular scaffold.

Caption: 2D representation of t-AMCA's core structure.

Core Physicochemical Properties

The interplay between the acidic carboxyl group and the basic amino group governs the
majority of t-AMCA's physical properties. In the solid state and in neutral aqueous solution, it
exists predominantly as a zwitterion, leading to strong intermolecular interactions.

Summary of Physical Properties

Property Value Source(s)

White to off-white crystalline
Appearance ] [11[2]
powder/solid

Molecular Formula C7H13NO:2 [2][31[4][5]
Molecular Weight 143.18 g/mol [21[3114]
Melting Point >300 °C (decomposes)

Boiling Point 56-58 °C at 0.08 Torr [2]

pKa: (-COOH) ~4.5 (Predicted: 4.46 + 0.10) [2]

pKaz (-NHs*) ~9-10 (Estimated) [6][7]
Water Solubility Soluble [1112]
CAS Number 3685-25-4 [11[2]14]1[5]

Melting Point: An Indicator of High Lattice Energy

Various supplier databases report a melting point of 495 °C.[2] This value is exceptionally high
for a small organic molecule and should be interpreted as a decomposition temperature rather
than a true melting point. The zwitterionic nature of t-AMCA in the solid state creates strong
intermolecular ionic interactions and extensive hydrogen bonding, forming a highly stable
crystal lattice. Overcoming these forces requires significant thermal energy, leading to thermal
decomposition before melting can occur. A more realistic assessment, by comparison with the

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://cymitquimica.com/cas/3685-25-4/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9104974.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9104974.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminocyclohexanecarboxylic-acid
https://www.chemscene.com/3685-25-4.html
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/aliphatic-carboxylic-acids/mm3685254
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9104974.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminocyclohexanecarboxylic-acid
https://www.chemscene.com/3685-25-4.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9104974.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9104974.htm
https://www.chem.indiana.edu/wp-content/uploads/2018/03/pka-chart.pdf
https://www.reddit.com/r/Mcat/comments/idw0ge/pkas_of_amino_and_carboxylic_groups_of_amino_acids/
https://cymitquimica.com/cas/3685-25-4/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9104974.htm
https://cymitquimica.com/cas/3685-25-4/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9104974.htm
https://www.chemscene.com/3685-25-4.html
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/aliphatic-carboxylic-acids/mm3685254
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9104974.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

structurally similar drug tranexamic acid, is a decomposition point greater than 300 °C.
Accurate determination requires thermogravimetric analysis (TGA) coupled with differential
scanning calorimetry (DSC).

Acidity, Basicity, and lonization States (pKa)

The pKa values are critical for predicting the molecule's charge state in different pH
environments, which directly impacts its solubility, lipophilicity, and biological interactions.

o pKai (Carboxylic Acid): The predicted pKa of the carboxylic acid group is approximately 4.46.
[2] This is a typical value for a carboxylic acid, indicating it will be deprotonated (negatively
charged) at physiological pH (~7.4).

e pKaz (Ammonium): While an experimental value is not readily available in the literature, the
pKa of a protonated primary amine on a cyclohexane ring is typically in the range of 9-10.[6]
[7] This means the amino group will be protonated (positively charged) at physiological pH.

This dual nature means that t-AMCA is zwitterionic over a broad pH range, from approximately
4.51t009.

Caption: Dominant ionic species of t-AMCA at different pH ranges.

Solubility Profile

Consistent reports confirm that t-AMCA is soluble in water and other polar solvents.[1] This
high aqueous solubility is a direct consequence of its ability to form strong hydrogen bonds with
water via both the ammonium and carboxylate groups of the zwitterion. Conversely, it is
expected to have poor solubility in non-polar organic solvents like hexane or dichloromethane.
For drug development, quantitative solubility is a critical parameter that must be determined
experimentally.

Experimental Protocols for Characterization

The following sections describe standardized, self-validating methodologies for determining key
physical properties of t-AMCA.
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Protocol 1: Quantitative Solubility Determination (Shake-
Flask Method)

This protocol is the gold-standard method for determining thermodynamic solubility, providing
reliable and reproducible data crucial for pre-formulation studies.

Causality: The shake-flask method ensures that a true equilibrium is reached between the
undissolved solid and the solvent, which is the definition of thermodynamic solubility. The
extended incubation time and agitation are necessary to overcome kinetic barriers to
dissolution.

Methodology:

e Preparation: Add an excess amount of t-AMCA solid to a series of vials containing the
solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol). The
excess solid is critical to ensure saturation.

o Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature
(e.g., 25 °C or 37 °C). Agitate for a minimum of 24-48 hours.

e Phase Separation: After equilibration, allow the vials to stand undisturbed at the set
temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge
the samples to pellet the solid.

o Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no
solid particles are transferred. Immediately dilute the sample with a known volume of mobile
phase or a suitable solvent to prevent precipitation.

¢ Quantification: Analyze the concentration of the diluted sample using a validated analytical
method, such as HPLC-UV, LC-MS, or *H NMR with an internal standard.

o Calculation: Calculate the original concentration in the supernatant, accounting for the
dilution factor. The result is reported in units such as mg/mL or mol/L.

Self-Validation: The protocol's integrity is confirmed by ensuring the presence of undissolved
solid in each vial after the equilibration period, which proves that the solution was saturated.
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Caption: Workflow for the Shake-Flask Solubility Determination method.

Protocol 2: Melting Point and Decomposition Analysis

Causality: Using DSC and TGA provides a more complete picture of thermal behavior than a
simple melting point apparatus. DSC measures heat flow, identifying phase transitions, while
TGA measures mass loss, identifying decomposition.

Methodology:

o Sample Preparation: Accurately weigh 2-5 mg of dry t-AMCA powder into an aluminum DSC
pan.

o DSC Analysis: Place the pan in the DSC instrument. Heat the sample at a controlled rate
(e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a
temperature above the suspected decomposition point (e.g., 400 °C). Record the heat flow.

o TGA Analysis: In a parallel experiment, place 5-10 mg of the sample into a TGA crucible.
Heat the sample using the same temperature program as the DSC analysis. Record the
percentage of mass loss as a function of temperature.

o Data Interpretation: Analyze the DSC thermogram for endothermic or exothermic events.
Analyze the TGA curve to identify the onset temperature of mass loss, which corresponds to
decomposition. The absence of a sharp endotherm before mass loss confirms that the
substance decomposes rather than melts.

Self-Validation: The system is validated by running a certified reference standard (e.g., Indium)
with a known melting point and enthalpy of fusion prior to the sample analysis.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

e 1H NMR: The proton NMR spectrum provides definitive confirmation of the trans
stereochemistry through the analysis of coupling constants for the protons at the C1 and C4
positions.
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e 13C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon
(~175-180 ppm), the two CH carbons attached to the functional groups, and the remaining
CHz2 carbons of the ring.

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of a
zwitterionic amino acid. Expect to see a broad absorption from the N-H stretch of the
ammonium group (~3000 cm~1) and strong absorptions from the asymmetric and symmetric
stretches of the carboxylate group (~1600-1550 cm~* and ~1400 cm™1).

Conclusion

trans-4-Aminocyclohexanecarboxylic acid is a crystalline solid whose physical properties
are dominated by its zwitterionic character. This leads to a high decomposition temperature and
excellent solubility in aqueous media. Its well-defined pKa values dictate a zwitterionic state
across a wide physiological pH range. While comprehensive crystallographic data is not widely
published, its structure can be unequivocally confirmed by spectroscopic methods. The
experimental protocols outlined in this guide provide a robust framework for researchers to
quantify its key properties, ensuring reliable and reproducible data for applications in drug
discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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